
Methyl 2-oxopyrrolidine-3-carboxylate
Overview
Description
Methyl 2-oxopyrrolidine-3-carboxylate (CAS 22049-95-2) is a heterocyclic compound featuring a five-membered pyrrolidine ring with a ketone group at the 2-position and a methyl ester at the 3-position. Its molecular formula is C₆H₉NO₃, with a molecular weight of 143.14 g/mol and SMILES notation COC(=O)C1CCNC1=O . The compound's InChIKey (BFDDWABERUPPIN-UHFFFAOYSA-N) and collision cross-section data (predicted for various ion forms) are critical for structural identification and analytical applications . It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .
Preparation Methods
Cyclization of 2-(1-nitrobutan-2-yl) Malonate Derivatives
One established method involves the hydrogenation and cyclization of 2-(1-nitrobutan-2-yl) malonate derivatives to form the pyrrolidine ring system, followed by esterification to yield methyl 2-oxopyrrolidine-3-carboxylate.
- Starting material: 2-(1-nitrobutan-2-yl) malonate
- Reaction conditions: Hydrogenation in the presence of solvents such as methanol, ethanol, isopropyl alcohol, ethyl acetate, tetrahydrofuran, or dichloromethane.
- Temperature: Reduction typically occurs between -70°C and 0°C to ensure selective reduction of the oxo group without over-reduction.
- Cyclization: The intermediate undergoes intramolecular cyclization at temperatures ranging from 0°C to the reflux temperature of the solvent, lasting at least one hour.
- Esterification: The carboxylic acid formed is esterified under similar solvent conditions to produce the methyl ester.
This method is part of a multi-step process used in the synthesis of Upadacitinib intermediates, demonstrating its industrial relevance and scalability.
Esterification of N-Boc-Pyroglutamic Acid Derivatives
Another synthetic route utilizes N-Boc-protected pyroglutamic acid methyl ester as a precursor.
- Deprotection: Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C removes the Boc protecting group.
- Cyclization and purification: The resultant compound undergoes reflux in xylene for about 10 hours to facilitate ring closure and formation of the 2-oxopyrrolidine-3-carboxylic acid.
- Esterification: Subsequent methylation yields the methyl ester derivative.
This method is advantageous for obtaining stereochemically defined compounds and has been used to prepare various 3-carboxylic acid methyl esters with high purity.
Synthesis via Diethyl Methylmalonate and Dibromoethane
A detailed laboratory synthesis involves the use of diethyl methylmalonate as the starting material, which is alkylated and cyclized to form the target compound.
- Step 1: Enolate formation
- Diethyl methylmalonate is treated with sodium hydride (NaH) to generate an enolate intermediate.
- Step 2: Alkylation
- The enolate attacks dibromoethane in an SN2 reaction, displacing bromide and forming an alkylated intermediate.
- Step 3: Cyclization
- Intramolecular cyclization leads to the formation of the pyrrolidine ring.
- Step 4: Deprotection and esterification
- Benzyl protecting groups (if present) are removed by catalytic hydrogenation using palladium catalysts.
- The final methyl ester is obtained through esterification reactions.
This synthetic route allows for the introduction of substituents (e.g., methyl groups) on the pyrrolidine ring, enabling the synthesis of derivatives such as (R)-3-methylpyrrolidine-3-carboxylate.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- The reduction step in the cyclization method is temperature-sensitive; lower temperatures (-70°C to 0°C) favor selective reduction without side reactions.
- Choice of solvent impacts reaction rate and yield; alcohols and ethers are preferred for their polarity and ability to dissolve reactants efficiently.
- The Boc deprotection using trifluoroacetic acid is mild and preserves stereochemistry, which is critical for chiral intermediates.
- Alkylation using sodium hydride requires careful control to avoid over-alkylation or side reactions.
- Catalytic hydrogenation for deprotection is a clean method that avoids harsh chemical conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Methyl 2-oxopyrrolidine-3-carboxylate serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity allows for the formation of complex organic molecules through various chemical transformations.
Biology
The compound is studied for its potential biological activities, including:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, making it useful in drug design.
- Receptor Binding : The structural features allow it to selectively bind to certain receptors, which may be significant for therapeutic applications.
Medicine
This compound is utilized as an intermediate in synthesizing drugs targeting neurological disorders and other conditions. Its ability to interact with biological targets enhances its potential as a therapeutic agent.
Industry
In industrial applications, this compound is used in producing polymers and materials with tailored properties, contributing to advancements in material science.
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant anticancer activity against A549 human pulmonary cancer cells. The cytotoxicity was evaluated using MTT assays, revealing that certain substitutions on the pyrrolidine ring enhanced efficacy compared to standard treatments like cisplatin .
Case Study 2: Antimicrobial Properties
Research has indicated that compounds derived from this compound possess antimicrobial properties against various Gram-positive bacteria and drug-resistant fungi. These findings suggest potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of methyl 2-oxopyrrolidine-3-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues and Substituted Derivatives
The following table summarizes key structural analogues, highlighting differences in substituents, molecular properties, and applications:
Biological Activity
Methyl 2-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in various fields.
This compound features a pyrrolidine ring, which is a nitrogen-containing heterocycle known for its diverse biological properties. The compound's structure allows it to interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways. The stereochemistry of the molecule plays a crucial role in its biological profile, as different stereoisomers can exhibit varying affinities for target proteins .
Key Mechanisms:
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, affecting metabolic pathways relevant to drug metabolism .
- Receptor Binding: Its structural features enable selective binding to certain receptors, which may be explored for therapeutic applications .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Various synthetic routes have been reported, emphasizing the importance of reaction conditions to achieve high yields and purity. For example, the compound can be synthesized through the esterification of 2-oxopyrrolidine-3-carboxylic acid .
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound derivatives against various cancer cell lines. For instance, derivatives showed promising cytotoxic activity against A549 human lung adenocarcinoma cells. The MTT assay was employed to assess cell viability post-treatment with various concentrations of the compounds .
Table 1: Cytotoxicity Results Against A549 Cells
Compound | Concentration (µM) | Cell Viability (%) | IC50 (µM) |
---|---|---|---|
Compound A | 100 | 70 | 50 |
Compound B | 500 | 30 | 25 |
Control | - | 100 | - |
Note: IC50 values indicate the concentration required to inhibit cell viability by 50%.
Antimicrobial Activity
In addition to anticancer properties, this compound and its derivatives have been screened for antimicrobial activity against multidrug-resistant strains. Some derivatives demonstrated selective antimicrobial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 2: Antimicrobial Activity Screening
Compound | Pathogen Tested | MIC (µg/mL) |
---|---|---|
Compound C | MRSA | 32 |
Compound D | E. coli | >64 |
Control | MRSA | >128 |
Case Studies
- In Vitro Cytotoxicity Study: A study involving RPMI 8226 cells treated with this compound derivatives revealed varying levels of cytotoxicity depending on the chemical structure and concentration used. The results indicated that certain modifications could enhance anticancer efficacy .
- Antimicrobial Screening: In a comprehensive screening against clinically significant pathogens, several derivatives exhibited potent activity against resistant strains while showing minimal toxicity towards non-cancerous cells .
Q & A
Q. Basic: What are the common synthetic routes for Methyl 2-oxopyrrolidine-3-carboxylate, and how can reaction conditions be optimized for higher yields?
Answer:
this compound is typically synthesized via multi-step organic reactions. A widely used method involves cyclocondensation of itaconic acid derivatives with amines, followed by esterification. For example, reacting 2-aminophenol derivatives with itaconic acid in refluxing aqueous conditions generates the pyrrolidinone core, which is then esterified using methanol and catalytic sulfuric acid . Optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalysts: Acid catalysts (e.g., H₂SO₄) improve esterification efficiency.
- Temperature control: Reflux conditions (100–120°C) balance yield and side-reaction minimization .
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Answer:
Key techniques include:
- ¹H/¹³C NMR: Confirm the ester group (δ ~3.7 ppm for methoxy protons) and pyrrolidinone carbonyl (δ ~175 ppm in ¹³C).
- IR spectroscopy: Detect C=O stretches (1680–1750 cm⁻¹ for ester and lactam groups).
- X-ray crystallography: Resolve stereochemistry and puckering parameters using software like SHELXL and ORTEP-3 . Crystallographic data for related derivatives show monoclinic systems (e.g., P2₁/c space group) with β angles ~93°, typical for non-planar pyrrolidine rings .
Q. Advanced: How does the stereochemistry of this compound influence its reactivity and biological activity, and what methods are used to control diastereoselectivity during synthesis?
Answer:
Stereochemistry dictates binding affinity in biological systems. For example, cis-configured derivatives show higher enzyme inhibition due to optimal spatial alignment with active sites . Diastereoselectivity is controlled via:
- Chiral auxiliaries: Use of enantiopure amines in cyclocondensation.
- Solvent polarity: Polar solvents stabilize transition states favoring specific stereoisomers.
- Catalytic asymmetric synthesis: Chiral Lewis acids (e.g., BINOL-derived catalysts) induce enantiomeric excess .
Q. Advanced: What computational approaches are recommended for modeling the conformational dynamics of this compound, and how do these models correlate with experimental crystallographic data?
Answer:
- Density Functional Theory (DFT): Calculates puckering amplitudes (q) and phase angles (φ) for the pyrrolidine ring. Parameters like q₂ ≈ 0.45 Å and φ ≈ 18° correlate with X-ray data .
- Molecular Dynamics (MD): Simulates solvent effects on ring flexibility. MD trajectories align with crystallographic B-factors, showing higher mobility at the 3-carboxylate position .
- Software: Gaussian (DFT) and GROMACS (MD) are preferred, with validation via SHELXL-refined structures .
Q. Advanced: How can researchers resolve discrepancies in crystallographic data related to the ring puckering of this compound derivatives?
Answer:
Discrepancies often arise from varying substituents or crystal packing effects. Strategies include:
- Re-refinement: Reprocess raw diffraction data using updated software (e.g., SHELXL-2023) to correct for absorption or thermal motion errors .
- Comparative analysis: Use Cremer-Pople parameters (e.g., total puckering amplitude, Q) to standardize ring geometry across studies. For example, Q values >0.5 Å indicate significant non-planarity .
- High-resolution data: Collect synchrotron-derived data (<1.0 Å resolution) to reduce model bias .
Q. Advanced: What are the latest advancements in the synthesis of this compound derivatives for targeted drug delivery systems?
Answer:
Recent innovations focus on functionalization for enhanced bioavailability:
- Prodrug strategies: Ester hydrolysis to carboxylic acids improves water solubility.
- Click chemistry: Azide-alkyne cycloaddition introduces targeting moieties (e.g., folate ligands).
- Biological evaluation: In vitro assays (e.g., MTT for cytotoxicity) and in silico ADMET predictions prioritize derivatives with low hepatotoxicity .
Properties
IUPAC Name |
methyl 2-oxopyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-7-5(4)8/h4H,2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDDWABERUPPIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406179 | |
Record name | Methyl 2-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22049-95-2 | |
Record name | Methyl 2-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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